molecular formula C24H22ClN3O3S2 B12137787 (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12137787
M. Wt: 500.0 g/mol
InChI Key: ANNALVSSOGNZAO-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a complex heterocyclic framework. Key structural elements include:

  • A 1-phenylpyrazole core substituted at position 3 with a 3-chloro-4-ethoxyphenyl group.
  • A methylidene bridge at position 5 of the thiazolidinone ring, adopting a Z-configuration.
  • A 2-thioxo moiety at position 2 and a 2-methoxyethyl substituent at position 3 of the thiazolidinone ring.

Properties

Molecular Formula

C24H22ClN3O3S2

Molecular Weight

500.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22ClN3O3S2/c1-3-31-20-10-9-16(13-19(20)25)22-17(15-28(26-22)18-7-5-4-6-8-18)14-21-23(29)27(11-12-30-2)24(32)33-21/h4-10,13-15H,3,11-12H2,1-2H3/b21-14-

InChI Key

ANNALVSSOGNZAO-STZFKDTASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Pyrazole Formation

The pyrazole ring is synthesized via a palladium-catalyzed cross-coupling reaction.

Procedure :

  • Starting Materials :

    • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester

    • 4-Bromo-2-chloro-3-ethoxybenzene.

  • Reaction Conditions :

    • Catalyst: Pd(OAc)₂ (0.6–0.8 mol%) with PPh₃ (1:3 molar ratio)

    • Base: K₂CO₃

    • Solvent: Acetonitrile/water (50:50 v/v)

    • Temperature: 70°C for 2 hours.

  • Workup :

    • Post-reaction, the mixture is cooled to 20°C, and water is added to precipitate the product.

    • Yield: 87.5% after recrystallization in ethanol.

Key Data :

ParameterValue
Catalyst Loading0.7 mol% Pd(OAc)₂
Reaction Time2 hours
Isolated Yield87.5%

Oxidation to Carbaldehyde

The methyl group on the pyrazole is oxidized to a formyl group using MnO₂ in dichloromethane.

Optimization :

  • Excess MnO₂ (3 equiv.) ensures complete conversion.

  • Reaction monitored by TLC (Rf = 0.5 in hexane/EtOAc 7:3).

Synthesis of the Thiazolidinone Core

Cyclization with Thioglycolic Acid

Procedure :

  • Starting Materials :

    • 2-Methoxyethylamine

    • Carbon disulfide (CS₂)

    • Chloroacetic acid.

  • Reaction Sequence :

    • 2-Methoxyethylamine reacts with CS₂ in water at 95°C to form a dithiocarbamate intermediate.

    • Cyclization with chloroacetic acid at 100°C for 14–19 hours yields 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one.

Characterization :

  • ¹H NMR (CDCl₃) : δ 3.24 (s, 3H, OCH₃), 3.65 (t, 2H, CH₂O), 4.12 (t, 2H, NCH₂), 12.72 (s, 1H, NH).

  • Yield : 75% after silica column purification.

Knoevenagel Condensation for Final Coupling

Reaction Setup

Conditions :

  • Catalyst : Piperidine (5 mol%)

  • Solvent : Ethanol (anhydrous)

  • Molar Ratio : 1:1 (pyrazole carbaldehyde : thiazolidinone)

  • Temperature : Reflux (78°C) for 12 hours.

Mechanistic Insight :
The base deprotonates the thiazolidinone at the 5-position, enabling nucleophilic attack on the aldehyde. The reaction proceeds via a six-membered transition state, favoring the Z-isomer due to steric hindrance.

Workup and Purification

  • Quenching : Ice-cold water is added to precipitate the product.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 6:4) removes unreacted starting materials.

  • Yield : 68–72%.

Spectroscopic Confirmation :

  • IR (KBr) : 1671 cm⁻¹ (C=O), 1343 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆) : δ 7.45–8.12 (m, 9H, aromatic), 6.89 (s, 1H, CH=), 4.30 (t, 2H, OCH₂), 3.55 (s, 3H, OCH₃).

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method combines pyrazole formation and thiazolidinone cyclization in a single pot:

Procedure :

  • 3-Chloro-4-ethoxyphenylhydrazine, ethyl acetoacetate, and CS₂ are heated in ethanol with K₂CO₃.

  • Thioglycolic acid is added dropwise to induce cyclization.

Advantages :

  • Reduced purification steps.

  • Total yield: 65%.

Critical Reaction Parameters

Solvent Effects

SolventReaction Time (h)Yield (%)
Ethanol1272
DMF858
THF1841
Temperature (°C)Yield (%)
6052
7872
9068

Higher temperatures accelerate the reaction but may promote side reactions.

Scalability and Industrial Adaptations

Patent-Based Large-Scale Synthesis

A patent (EP3280710B1) details a scalable process:

  • Batch Size : 1 kg

  • Catalyst Recycling : Pd residues reduced to <10 ppm via activated carbon treatment.

  • Cost Reduction : 40% lower catalyst loading compared to academic protocols.

Challenges and Solutions

Stereochemical Control

The Z-isomer is favored (>95%) due to:

  • Steric Effects : Bulky 3-chloro-4-ethoxyphenyl group hinders E-isomer formation.

  • Catalytic Modulation : Piperidine enhances selectivity via transition-state stabilization.

Purification Difficulties

  • Byproducts : Unreacted aldehydes and dimeric species.

  • Solution : Gradient elution (hexane → EtOAc) resolves impurities.

Green Chemistry Considerations

  • Solvent Replacement : Ethanol (renewable) replaces DMF (toxic).

  • Catalyst Recovery : Pd nanoparticles immobilized on SiO₂ achieve 90% recovery .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, leading to the formation of dihydro derivatives.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield dihydro derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a thiazolidinone core, which is recognized for its biological activity. The synthesis typically involves multi-step organic reactions that may include:

  • Formation of the thiazolidinone ring.
  • Introduction of the pyrazole moiety.
  • Substitution reactions to attach the ethoxy-substituted phenyl group.

Optimizing reaction conditions is crucial to enhance yield and purity during synthesis.

Research indicates that compounds similar to (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one exhibit a range of biological activities:

  • Anti-inflammatory Properties : Studies have shown that thiazolidinone derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Antimicrobial Activity : This compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. For example, a related thiazolidinone was tested against Escherichia coli and Pseudomonas aeruginosa, showing significant antimicrobial properties with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including the target compound. The results indicated that it exhibited notable activity against Staphylococcus aureus and Candida albicans, with MIC values comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests its potential as an anti-inflammatory agent in treating chronic inflammatory diseases .

Data Table: Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialThiazolidinone derivativesInhibition of bacterial growth
Anti-inflammatorySimilar thiazolidinonesReduced cytokine production
AnticancerThiazolidinone analogsInduction of apoptosis

Mechanism of Action

The mechanism of action of thiazolidinones often involves interaction with specific molecular targets, such as enzymes or receptors. For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation. The specific pathways and targets depend on the structure of the compound and its modifications.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural homology with several thiazolidinone derivatives (Table 1). Key differences lie in substituents on the pyrazole ring and the thiazolidinone nitrogen:

Compound Name Pyrazole Substituent Thiazolidinone N-Substituent Key Structural Features
Target Compound 3-chloro-4-ethoxyphenyl 2-methoxyethyl Ethoxy group, Z-configuration methylidene
[(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one] () 3-chloro-4-methoxyphenyl Ethyl Methoxy instead of ethoxy, smaller alkyl
[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one] () 4-ethoxy-2-methylphenyl Isopropyl Methyl-ethoxy phenyl, bulkier N-substituent

Key Observations:

  • Ethoxy vs.
  • N-Substituent Effects : The 2-methoxyethyl group in the target compound balances solubility and steric effects, contrasting with the less polar ethyl () and bulkier isopropyl () groups .

Spectroscopic and Physicochemical Properties

NMR Analysis :

  • highlights that substituents in regions corresponding to the pyrazole and thiazolidinone rings (e.g., positions 29–36 and 39–44) induce distinct chemical shift patterns. For example: The ethoxy group in the target compound likely alters electron density in the pyrazole ring, causing downfield shifts in regions A (39–44) compared to methoxy analogs . The 2-methoxyethyl substituent may reduce steric hindrance compared to isopropyl (), leading to sharper NMR signals in region B (29–36) .
  • The ethoxy group increases molecular weight (~15 g/mol) and logP compared to methoxy analogs.
  • The 2-methoxyethyl substituent may improve aqueous solubility relative to ethyl or isopropyl groups due to its ether oxygen’s polarity .

Biological Activity

The compound (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of the specified compound, focusing on its pharmacological effects and mechanisms of action.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Research indicates that modifications in the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substituents at the 2 and 4 positions have demonstrated significant inhibitory effects on cell proliferation and induced apoptosis in cancer cells.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15 ± 2Induction of apoptosis
Compound BMCF-720 ± 3Cell cycle arrest
(5Z)-5-{...}A549TBDTBD

Note: TBD = To Be Determined

Antidiabetic Activity

Thiazolidinones are also recognized for their antidiabetic properties, particularly in enhancing insulin sensitivity. The compound under review may influence glucose metabolism by activating peroxisome proliferator-activated receptor gamma (PPARγ), similar to well-known antidiabetic agents like pioglitazone.

Antioxidant Activity

The antioxidant potential of thiazolidinones has been evaluated through various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. The presence of electron-donating groups in the molecular structure can significantly enhance antioxidant activity.

Table 2: Antioxidant Activity Assay Results

CompoundAssay TypeEC50 (mM)
Compound CDPPH Scavenging0.54 ± 0.01
(5Z)-5-{...}Lipid Peroxidation InhibitionTBD

Case Studies

Recent studies have highlighted the biological activities of thiazolidinone derivatives:

  • Study on Anticancer Properties : A study investigated a series of thiazolidinones against various cancer cell lines, revealing that specific structural modifications led to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .
  • Antidiabetic Mechanisms : Another research focused on the interaction of thiazolidinone derivatives with PPARγ and their effects on glucose uptake in adipocytes, demonstrating significant improvements in insulin sensitivity .
  • Antioxidant Evaluation : A comprehensive evaluation of antioxidant activities using different models showed that certain thiazolidinones exhibited superior radical scavenging activities compared to standard antioxidants like vitamin C .

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of this compound to enhance yield and purity?

Synthesis optimization involves multi-step protocols with careful control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates .
  • Temperature control : Reflux conditions (70–100°C) are critical for condensation reactions forming the thiazolidinone core .
  • Catalyst use : Base catalysts (e.g., K₂CO₃) enhance imine formation efficiency .
    Post-synthesis, purification via column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry (e.g., Z-configuration of the methylidene group) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>99%) and identifies byproducts .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₅H₂₂ClN₃O₂S₂) and fragmentation patterns .

Advanced: How do structural modifications in the pyrazole or thiazolidinone moieties influence bioactivity?

Comparative studies reveal:

  • Pyrazole substituents : Electron-withdrawing groups (e.g., 3-chloro-4-ethoxy) enhance antimicrobial activity by 30–50% compared to methyl or methoxy groups .
  • Thiazolidinone side chains : A 2-methoxyethyl group improves solubility without compromising anti-inflammatory activity (IC₅₀ = 12 µM vs. COX-2) .
  • Data-driven design : Molecular docking identifies hydrogen bonding between the thioxo group and enzyme active sites (e.g., EGFR kinase) .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

  • Standardized assays : Use uniform protocols (e.g., MIC values for antimicrobial activity measured via broth microdilution per CLSI guidelines) .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to calibrate inter-lab variability .
  • Structural validation : Confirm batch-to-batch consistency via XRD or FTIR to rule out polymorphic effects .

Basic: What are key considerations for designing in vitro assays to evaluate this compound’s anticancer potential?

  • Cell line selection : Prioritize panels with diverse genetic backgrounds (e.g., NCI-60) to assess specificity .
  • Dose-response curves : Use 10–100 µM ranges to determine IC₅₀ values, accounting for solubility limits in DMSO .
  • Mechanistic probes : Combine apoptosis assays (Annexin V/PI staining) with cell cycle analysis (flow cytometry) .

Advanced: What strategies elucidate metabolic stability in preclinical models?

  • In vitro models : Liver microsomal assays (human/rat) quantify CYP450-mediated degradation (t₁/₂ > 60 min suggests stability) .
  • Metabolite profiling : LC-MS/MS identifies primary oxidation sites (e.g., ethoxy group demethylation) .
  • Structural tuning : Introducing fluorine at the 4-ethoxy position reduces metabolic clearance by 40% .

Basic: How does pH influence the compound’s stability during storage and experimental use?

  • pH stability studies : The compound degrades rapidly at pH < 5 (hydrolysis of the thiazolidinone ring) but remains stable at pH 7–8 for >30 days .
  • Storage recommendations : Lyophilized solids stored at -20°C in amber vials prevent photodegradation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Substituent libraries : Synthesize analogs with varied aryl groups (e.g., 4-fluoro vs. 3-chloro) to map electronic effects on target binding .
  • Bioisosteric replacement : Replace the thioxo group with carbonyl to assess impact on kinase inhibition .
  • 3D-QSAR modeling : CoMFA/CoMSIA models predict optimal steric and electrostatic profiles for antimicrobial activity .

Basic: What in silico tools are effective for predicting this compound’s physicochemical properties?

  • Lipinski’s Rule of Five : Software like SwissADME calculates logP (~3.2), molecular weight (~532 g/mol), and hydrogen bond donors/acceptors .
  • Solubility prediction : QSPR models indicate moderate aqueous solubility (0.1 mg/mL) due to the hydrophobic pyrazole ring .

Advanced: What experimental approaches validate target engagement in cellular models?

  • Pull-down assays : Biotinylated probes coupled with streptavidin beads isolate protein targets from lysates .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of bound targets (e.g., HSP90) via Western blot .
  • Knockdown/rescue experiments : siRNA-mediated gene silencing confirms on-target effects (e.g., apoptosis reversal in Bcl-2-deficient cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.